molecular formula C13H19NO2 B7470510 (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B7470510
M. Wt: 221.29 g/mol
InChI Key: DQRVUZSVKIETQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, also known as DMF-MPM, is a synthetic compound used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor. This receptor plays a critical role in the regulation of dopamine neurotransmission, which is involved in the control of movement, reward, and motivation. By modulating the activity of this receptor, (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone may have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release and the inhibition of dopamine reuptake. It has also been shown to affect the activity of other neurotransmitter systems, such as serotonin and norepinephrine, suggesting that it may have broader effects on brain function.

Advantages and Limitations for Lab Experiments

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, including its high affinity and selectivity for the dopamine D2 receptor, as well as its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential for off-target effects and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone, including the development of new drugs based on its structure and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone can be synthesized using a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-methylpiperidine and subsequent conversion to the methanone derivative. The purity and yield of the final product can be optimized by using suitable solvents and reaction conditions.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a modulator of the dopamine D2 receptor. It has been shown to exhibit high affinity and selectivity for this receptor, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-4-6-14(7-5-9)13(15)12-8-10(2)16-11(12)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRVUZSVKIETQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone

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